(NE,R)-N-[(2-bromo-4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide
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Overview
Description
(NE,R)-N-[(2-bromo-4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a sulfinamide group, which is often utilized in asymmetric synthesis and catalysis due to its ability to form stable chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE,R)-N-[(2-bromo-4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide typically involves the condensation of 2-bromo-4-chlorobenzaldehyde with 2-methylpropane-2-sulfinamide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran or dimethylformamide. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfinamide group can undergo oxidation to form sulfonamides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the specific substitution but often involve catalysts like iron or aluminum chloride.
Major Products
Oxidation: Sulfonamides
Reduction: Amines
Substitution: Various substituted aromatic compounds
Scientific Research Applications
(NE,R)-N-[(2-bromo-4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of (NE,R)-N-[(2-bromo-4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The sulfinamide group plays a crucial role in stabilizing the interaction through hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- (NE,R)-N-[(2-bromo-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide
- (NE,R)-N-[(2-chloro-4-methylphenyl)methylidene]-2-methylpropane-2-sulfinamide
Uniqueness
Compared to similar compounds, (NE,R)-N-[(2-bromo-4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide exhibits unique properties due to the presence of both bromine and chlorine atoms on the aromatic ring. This dual halogenation can enhance its reactivity and binding affinity in various chemical and biological contexts.
Properties
IUPAC Name |
(NE,R)-N-[(2-bromo-4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNOS/c1-11(2,3)16(15)14-7-8-4-5-9(13)6-10(8)12/h4-7H,1-3H3/b14-7+/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMDAQZWVXXKJM-SNQWNFELSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=C(C=C(C=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)/N=C/C1=C(C=C(C=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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